Lidocaine N-ethyl bromide
Overview
Description
Lidocaine N-ethyl bromide is a quaternary derivative of lidocaine . It is not membrane permeable and is known to block both fast Na+ dependent action potentials and voltage-dependent, non-inactivating Na+ conductance .
Molecular Structure Analysis
The empirical formula of Lidocaine N-ethyl bromide is C16H27BrN2O . The SMILES string representation is [Br-].CCN+(CC)CC(=O)Nc1c©cccc1C .Scientific Research Applications
1. Targeted Analgesia in Nociceptive Sensory Neurons
Lidocaine N-ethyl bromide, referred to as QX-314, is being researched for its ability to selectively target nociceptive sensory neurons. This is achieved by co-administering QX-314 with a TRPV1 agonist, aiming for long-lasting local analgesia. This method, which uses lidocaine as the TRPV1 agonist, shows potential for clinical use due to its activation of TRPV1 at clinical doses (Roberson et al., 2011).
2. Impact on Alveolar Fluid Clearance
A study on rats indicated that lidocaine, including its derivative QX-314 (lidocaine N-ethyl bromide quaternary salt), can affect alveolar fluid clearance. Intravenous administration of QX-314 decreased alveolar fluid clearance by 50%, an effect that could have significant clinical implications, especially in patients with cardiac disease or during perioperative periods (Laffon et al., 2002).
3. Effects on Pain and Itch
Lidocaine N-ethyl bromide has been studied for its effects on pain and itch, using models such as formalin-induced nociception and kappa opioid antagonist-induced scratching in mice. The compound was found to antagonize both pain and itch behaviors and prevented c-fos expression, a marker of neuronal activation, induced by these stimuli. This suggests potential antipruritic properties of lidocaine, encouraging further clinical testing against pruritic states (Inan et al., 2009).
4. Involvement in Differential Nerve Block
The application of lidocaine N-ethyl bromide in combination with other local anesthetics, like bupivacaine, is being explored for producing differential nerve block. This involves screening local anesthetics for their ability to activate TRP channels and characterizing the nerve block obtained when combined with QX-314 (Brenneis et al., 2014).
5. Role in Enhancing Nerve Blockade
The effects of liposomes on extending sciatic nerve blockade of N-ethyl Bromide of Lidocaine (QX-314) in rats have been investigated. Anionic liposomes were found to significantly prolong the duration of sensory and motor blocks of QX-314, indicating a potential approach for improving postoperative pain management (Yin et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.BrH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHMKHREUTXMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018052 | |
Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500460 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Lidocaine N-ethyl bromide | |
CAS RN |
24003-58-5, 21306-56-9 | |
Record name | QX-314 bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lidocaine N-ethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QX-314 BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OYF1S84EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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